molecular formula C10H9ClN2OS B5765266 N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No. B5765266
M. Wt: 240.71 g/mol
InChI Key: XLFSAIMTDKUJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure, which allows it to interact with various biological targets in the human body. In

Mechanism of Action

The mechanism of action of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with various biological targets in the human body. The compound has been shown to inhibit the activity of certain enzymes and receptors, which leads to a reduction in the production of inflammatory mediators and the proliferation of cancer cells. The compound also interacts with certain proteins in the human body, which leads to the activation of apoptotic pathways and the induction of cell death.
Biochemical and Physiological Effects:
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide has been shown to have a number of biochemical and physiological effects in the human body. The compound has been shown to inhibit the activity of certain enzymes and receptors, which leads to a reduction in the production of inflammatory mediators and the proliferation of cancer cells. The compound also interacts with certain proteins in the human body, which leads to the activation of apoptotic pathways and the induction of cell death. The compound has also been shown to have anti-bacterial properties, which makes it a promising candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide in lab experiments include its high purity, its well-defined chemical structure, and its unique biological activity. The compound can be easily synthesized in large quantities, which makes it a cost-effective option for researchers. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in certain solvents. Careful handling and storage of the compound are required to ensure its stability and safety.

Future Directions

There are several future directions for research on N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide. One area of research is the development of new drugs based on the compound's unique chemical structure and biological activity. Another area of research is the investigation of the compound's potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. Additional research is also needed to explore the compound's anti-bacterial properties and its potential to treat other types of infections. Overall, the compound's unique properties make it a promising candidate for the development of new drugs and therapies.

Synthesis Methods

The synthesis of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide involves the reaction of 5-chloro-6-methyl-1,3-benzothiazol-2-amine with acetic anhydride in the presence of a catalyst. The reaction proceeds under mild conditions and yields the desired product in high purity. The synthesis method has been optimized to minimize the formation of impurities and to increase the yield of the product.

Scientific Research Applications

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to inhibit the activity of certain enzymes and receptors in the human body, which makes it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-5-3-9-8(4-7(5)11)13-10(15-9)12-6(2)14/h3-4H,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFSAIMTDKUJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide

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